molecular formula C22H23ClN2O2 B4021773 2-{[3-(4-chlorophenyl)acryloyl]amino}-N-cyclohexylbenzamide

2-{[3-(4-chlorophenyl)acryloyl]amino}-N-cyclohexylbenzamide

Cat. No. B4021773
M. Wt: 382.9 g/mol
InChI Key: AAJIKEQLFCPTKI-NTCAYCPXSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves starting from chloroanisic acid or chlorobenzamides, which are further processed through reactions with hydrazine or phenylhydrazine, leading to a variety of heterocyclic derivatives, including pyrazoline and benzamide derivatives (Abdulla et al., 2013). Such synthetic routes highlight the versatility and complexity of synthesizing compounds with specific chlorophenyl and cyclohexyl groups.

Molecular Structure Analysis

The crystal structure of compounds similar to 2-{[3-(4-chlorophenyl)acryloyl]amino}-N-cyclohexylbenzamide demonstrates the significance of intermolecular hydrogen bonds and the spatial arrangement of the molecule, affecting its physical and chemical properties. The detailed molecular structure is elucidated using X-ray crystallography, which reveals the orientation of chlorophenyl and cyclohexyl groups within the compound (Wang et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-{[3-(4-chlorophenyl)acryloyl]amino}-N-cyclohexylbenzamide often include cycloadditions, acylation, and reactions with secondary amines. These reactions lead to a wide range of derivatives, showcasing the compound's reactivity and potential for generating diverse molecular structures (Kanemasa et al., 2000).

properties

IUPAC Name

2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c23-17-13-10-16(11-14-17)12-15-21(26)25-20-9-5-4-8-19(20)22(27)24-18-6-2-1-3-7-18/h4-5,8-15,18H,1-3,6-7H2,(H,24,27)(H,25,26)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJIKEQLFCPTKI-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-N-cyclohexylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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